Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

Catalog No.
S820729
CAS No.
1290191-65-9
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carbox...

CAS Number

1290191-65-9

Product Name

Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

IUPAC Name

benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1

InChI Key

MWKAMUJIXBCKIH-YPMHNXCESA-N

SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N

Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate is a chemical compound characterized by its molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.32 g/mol. This compound features a piperidine ring with an amino group at the 5th position and a methyl group at the 2nd position, along with a benzyl ester functional group. The unique structure of Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate allows it to participate in various

  • Potential as a Building Block for Drug Discovery

    The molecule's structure suggests it could function as a building block for more complex molecules with potential pharmaceutical applications. Its chemical composition includes a piperidine ring, a common structural motif found in many bioactive molecules. () Further research would be needed to determine its suitability for specific drug targets.

  • Use as a Reference Standard

    Several chemical suppliers offer (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, highlighting its potential use as a reference standard in research. These standards are crucial for calibrating instruments and ensuring the accuracy of analytical techniques in research settings. ()

, including:

  • Amide Bond Formation: Reacts with amines to form amides.
  • Esterification: Can react with alcohols to produce esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include amine reagents for amide formation, alcohols for esterification, and acids or bases for hydrolysis. The major products formed depend on the specific reagents and conditions employed .

The synthesis of Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: The amino and methyl groups are introduced at the 5th and 2nd positions using specific reagents.
  • Benzylation: The benzyl group is attached to the carboxylic acid through esterification reactions.

In industrial settings, large-scale synthesis may utilize batch processing or continuous flow methods to enhance efficiency and scalability .

Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate has several applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic applications in drug discovery.
  • Industry: Utilized in the synthesis of various industrial chemicals and materials .

Interaction studies involving Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate focus on its binding affinity to different receptors and enzymes. These studies aim to elucidate its potential roles in modulating biological processes through enzyme inhibition or receptor binding .

Further research is required to fully understand its interaction mechanisms and potential applications in pharmacology.

Similar Compounds

Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate shares structural similarities with several other compounds. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Benzyl 5-amino-2-methylpiperidine-1-carboxylatePiperidine ring with amino groupContains a benzyl ester group
(2R,5S)-5-amino-2-methylpiperidine-1-carboxylic acidLacks the benzyl groupNo ester functionality
(2R,5S)-1-Cbz-5-amino-2-methylpiperidineDifferent protecting groupVariation in protecting groups affects reactivity

The presence of both amino and methyl groups on the piperidine ring along with the benzyl ester distinguishes Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate from these similar compounds, potentially leading to different biological activities and reactivities .

XLogP3

1.7

Dates

Modify: 2023-08-16

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